4-amino-N-(1H-indazol-6-yl)benzamide
Overview
Description
Scientific Research Applications
Application
“4-amino-N-(1H-indazol-6-yl)benzamide” is a derivative of indazole, which has been studied for its potential as an anticancer agent . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities .
Method of Application
In one study, a series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bioactivities . The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .
Results
One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . In cell-cycle studies, the suppressive activity of this compound in HCT116 cells was related to the G2/M cell cycle arrest .
Synthesis of Indazoles
Application
Indazole-containing derivatives are important in the synthesis of heterocyclic compounds . They are used in the synthesis of 1H- and 2H-indazoles .
Method of Application
The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results
This method provides a brief outline of optimized synthetic schemes with relevant examples .
Antimicrobial Agents
Application
Some derivatives of indazole have shown significant activity against E. coli, S. aureus, and B. subtillis .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their antimicrobial activity .
Results
Particularly, compound 2a, 2h, and 2j showed significant activity against E. coli. Compound 2j exhibited marked activity also against S. aureus and B. subtillis .
Inhibitors of Kinases
Application
Some indazole derivatives have been found to inhibit kinases such as CHK1, CHK2, and SGK, which play a role in the treatment of diseases induced by these kinases, such as cancer .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their inhibitory activity against these kinases .
Results
The specific results of this study were not provided in the source, but the inhibition of these kinases could potentially lead to therapeutic benefits in the treatment of cancer .
Anti-Inflammatory Agents
Application
Some indazole derivatives have shown significant anti-inflammatory activity .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their anti-inflammatory activity .
Results
Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
FGFR1 Inhibitors
Application
Some indazole derivatives have been found to inhibit FGFR1, a receptor tyrosine kinase that is implicated in several types of cancer .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their inhibitory activity against FGFR1 .
Results
According to the obtained structure-activity relationship, the authors further designed and synthesized a new series of derivatives. 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) exhibited the most potent FGFR1 inhibitory activity in the enzymatic assay (IC 50 = 30.2 ± 1.9 nM) .
properties
IUPAC Name |
4-amino-N-(1H-indazol-6-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOQERNDRIBCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1H-indazol-6-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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